4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
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Overview
Description
4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is a complex organic compound with the molecular formula C23H17NO7S and a molecular weight of 451.44858 g/mol . This compound features a benzoic acid moiety linked to a sulfonyl group, which is further connected to an isoindoline derivative. The presence of multiple functional groups, including an ethoxyphenyl group, makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid typically involves multiple steps, starting with the preparation of the isoindoline derivative. This can be achieved through the reaction of phthalic anhydride with an appropriate amine, followed by sulfonylation using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic and sulfonyl positions.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Nucleophilic Substitution: Reagents like sodium hydroxide or amines can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aromatic rings can participate in π-π interactions, influencing the compound’s binding to biological targets . Additionally, the compound’s ability to undergo redox reactions can impact cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
- 4-{[2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
- 4-{[2-(2-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
Uniqueness
The uniqueness of 4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The ethoxy group, in particular, can influence the compound’s solubility and interaction with other molecules .
Properties
Molecular Formula |
C23H17NO7S |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
4-[2-(2-ethoxyphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid |
InChI |
InChI=1S/C23H17NO7S/c1-2-31-20-6-4-3-5-19(20)24-21(25)17-12-11-16(13-18(17)22(24)26)32(29,30)15-9-7-14(8-10-15)23(27)28/h3-13H,2H2,1H3,(H,27,28) |
InChI Key |
NQUXAHYSQYFITN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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